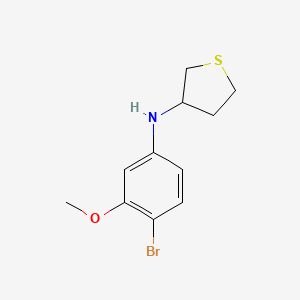
tert-Butyl 4-(2-bromoethyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-bromoethyl)benzylcarbamate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a 2-bromoethyl group and a tert-butyl group. This compound is often used in organic synthesis as a building block for more complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromoethyl)benzylcarbamate typically involves the reaction of 4-(2-bromoethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-bromoethyl)benzylcarbamate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Nucleophilic substitution: Products include azides, thiols, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-bromoethyl)benzylcarbamate is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability .
Biology: In biological research, this compound is used to modify biomolecules. It can be attached to proteins or nucleic acids to study their functions and interactions .
Medicine: this compound is used in the development of new drugs. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromoethyl)benzylcarbamate involves its reactivity towards nucleophiles. The bromine atom in the 2-bromoethyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparison with Similar Compounds
- tert-Butyl 4-(bromomethyl)benzylcarbamate
- tert-Butyl 4-(2-aminoethyl)benzylcarbamate
- tert-Butyl benzylcarbamate
Comparison:
- tert-Butyl 4-(bromomethyl)benzylcarbamate: Similar in structure but with a bromomethyl group instead of a bromoethyl group. It has similar reactivity but may lead to different products due to the shorter chain length .
- tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Contains an amino group instead of a bromo group. This compound is less reactive towards nucleophiles but can undergo different types of reactions such as acylation .
- tert-Butyl benzylcarbamate: Lacks the bromoethyl group, making it less reactive. It is used as a protecting group in organic synthesis .
Conclusion
tert-Butyl 4-(2-bromoethyl)benzylcarbamate is a versatile compound with significant applications in various fields of scientific research. Its reactivity and stability make it a valuable building block in organic synthesis, and its ability to undergo various chemical reactions allows for the creation of complex molecules. The compound’s unique properties and applications highlight its importance in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-bromoethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
JIILHSPIMUXCND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


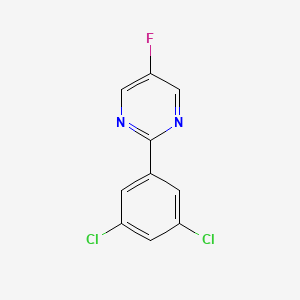
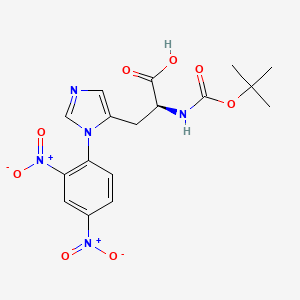

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
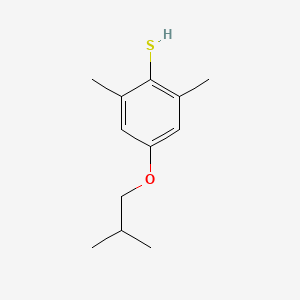
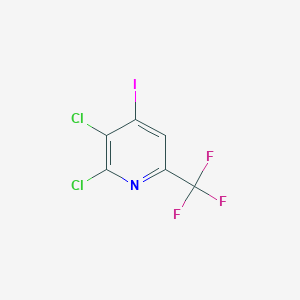
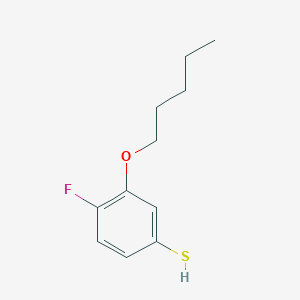
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)

